GSK-3 Inhibitor X

Catalog No.
S521283
CAS No.
667463-85-6
M.F
C18H12BrN3O3
M. Wt
398.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK-3 Inhibitor X

CAS Number

667463-85-6

Product Name

GSK-3 Inhibitor X

IUPAC Name

[[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate

Molecular Formula

C18H12BrN3O3

Molecular Weight

398.2 g/mol

InChI

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3

InChI Key

HUDSYNWJCPDHLL-UHFFFAOYSA-N

SMILES

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O

Solubility

Soluble in DMSO, not in water

Synonyms

BIO-acetoxime; (2′Z,3′E)-6-Bromoindirubin-3′-acetoxime, 6-Bromoindirubin acetoxime, 6-Bromoindirubin-3′-acetoxime, BIA

Canonical SMILES

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O

Isomeric SMILES

CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O

Description

The exact mass of the compound GSK-3 Inhibitor X is 397.0062 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Probing GSK-3 Function in Cell Signaling

GSK-3 Inhibitor X is a valuable tool for researchers to study the role of GSK-3 in different cellular signaling pathways. By inhibiting GSK-3 activity, scientists can observe the downstream effects on protein phosphorylation, protein interactions, and cellular behavior. This helps elucidate the specific functions of GSK-3 in various biological processes .

GSK-3 Inhibitor X is a selective inhibitor of glycogen synthase kinase-3, targeting both GSK-3 alpha and GSK-3 beta isoforms. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly due to its role in modulating critical signaling pathways involved in cell proliferation, differentiation, and survival. GSK-3 is known to be constitutively active in cells and is involved in numerous cellular processes, including metabolism, cell cycle regulation, and apoptosis. By inhibiting GSK-3, GSK-3 Inhibitor X can reverse the effects of GSK-3-mediated phosphorylation on various substrates, thus impacting multiple biological functions .

GSK-3 Inhibitor X functions primarily by binding to the ATP-binding site of GSK-3, preventing the phosphorylation of target proteins. The inhibition mechanism involves competitive inhibition where the inhibitor competes with ATP for binding to the active site of the kinase. This interaction alters the conformation of GSK-3, leading to reduced catalytic activity and subsequent downstream signaling effects . The specific chemical structure of GSK-3 Inhibitor X allows it to effectively fit into the enzyme's active site, thereby blocking substrate access.

The biological activity of GSK-3 Inhibitor X is significant in various contexts:

  • Neuroprotection: It has been shown to enhance synaptic plasticity and cognitive functions in models of neurodegenerative diseases.
  • Cancer: Inhibition of GSK-3 can induce apoptosis in certain cancer cells and inhibit tumor growth by modulating pathways such as Wnt signaling and NF-kB activation.
  • Metabolic Disorders: The compound has potential applications in treating type 2 diabetes mellitus by enhancing insulin signaling through the inhibition of GSK-3's negative regulatory effects on insulin receptor substrates .

The synthesis of GSK-3 Inhibitor X typically involves multi-step organic synthesis techniques. The general approach includes:

  • Formation of Key Intermediates: Starting from commercially available precursors, key intermediates are synthesized through reactions such as nucleophilic substitutions or couplings.
  • Cyclization Reactions: These intermediates are then subjected to cyclization reactions to form the core structure characteristic of GSK-3 Inhibitor X.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing .

GSK-3 Inhibitor X has a broad range of applications across various fields:

  • Neuroscience: Used in research related to cognitive disorders and neurodegenerative diseases.
  • Oncology: Investigated for its potential to treat various cancers by promoting apoptosis and inhibiting tumor growth.
  • Diabetes Research: Explored as a therapeutic agent for improving insulin sensitivity and glucose metabolism.
  • Cardiovascular Diseases: Potentially beneficial in conditions where GSK-3 activity contributes to pathological remodeling .

Interaction studies have shown that GSK-3 Inhibitor X effectively alters the phosphorylation state of several key substrates involved in critical signaling pathways. For instance:

  • Wnt Signaling Pathway: By inhibiting GSK-3, the compound stabilizes beta-catenin, leading to enhanced Wnt signaling which is crucial for cell proliferation and differentiation.
  • Apoptotic Pathways: The inhibitor has been shown to modulate apoptosis-related proteins, enhancing cell survival under stress conditions .

Several compounds exhibit similar mechanisms of action as GSK-3 Inhibitor X. Below is a comparison highlighting their uniqueness:

Compound NameTypeSelectivityNotable Effects
LithiumNatural inhibitorNon-selectiveMood stabilization; affects multiple pathways
SB-216763Synthetic inhibitorSelective for GSK-3βNeuroprotective effects
AR-A014418Synthetic inhibitorSelective for GSK-3αAnti-cancer properties
TideglusibSynthetic inhibitorSelectiveNeuroprotective; enhances cognition
CT99021Synthetic inhibitorSelectiveInduces apoptosis in cancer cells

GSK-3 Inhibitor X is unique due to its balanced inhibition of both isoforms (GSK-3 alpha and beta), which may provide broader therapeutic benefits compared to other selective inhibitors that target only one isoform. Its ability to modulate multiple signaling pathways makes it a versatile candidate for further research and potential clinical applications .

Molecular Formula and Structural Characteristics (C₁₈H₁₂BrN₃O₃)

Glycogen Synthase Kinase-3 Inhibitor X, also known as 6-Bromoindirubin-3'-acetoxime or BIO-Acetoxime, possesses the molecular formula C₁₈H₁₂BrN₃O₃ [1] [2] [3]. This compound represents an acetoxime analog of the parent indirubin structure, incorporating a bromine substituent at the 6-position of the indirubin scaffold [4]. The chemical name follows the International Union of Pure and Applied Chemistry nomenclature as [[2-(6-bromo-2-oxo-1H-indol-3-ylidene)indol-3-yl]amino] acetate [2].

The structural framework consists of a bis-indole core characteristic of indirubin derivatives, with the two indole rings connected through a double bond system [5]. The compound features a bromine atom positioned at the 6-carbon of one indole ring, which contributes significantly to its selectivity profile against Glycogen Synthase Kinase-3 compared to other cyclin-dependent kinases [4]. The acetoxime functional group (-CONHOH) is attached at the 3'-position, replacing the ketone functionality present in the parent indirubin structure [3] [4].

Structural FeaturePositionChemical Significance
Bromine substituent6-positionEnhanced selectivity for Glycogen Synthase Kinase-3 [4]
Acetoxime group3'-positionImproved potency over parent compound [4]
Bis-indole coreCentral scaffoldEssential for kinase binding [5]
Double bond linkageInter-ring connectionMaintains planar geometry [5]

The compound exhibits geometric isomerism with the 2'Z,3'E configuration being the active form [3] [8]. This specific stereochemical arrangement is crucial for optimal binding to the adenosine triphosphate-binding site of Glycogen Synthase Kinase-3 [9].

Physicochemical Properties and Molecular Weight (398.21 g/mol)

Glycogen Synthase Kinase-3 Inhibitor X exhibits a molecular weight of 398.21 grams per mole, as confirmed by multiple analytical techniques [1] [2] [3]. The compound appears as a dark purple solid under standard laboratory conditions [3] [15]. The color characteristic is attributed to the extended conjugation system present in the bis-indole structure [16].

PropertyValueMethod/Source
Molecular Weight398.21 g/molHigh Performance Liquid Chromatography-Mass Spectrometry [1] [2]
Physical StateDark purple solidVisual observation [3] [15]
Solubility in Dimethyl Sulfoxide10 mg/mLExperimental determination [3] [15]
Water Solubility2 mg/mL (clear solution, warmed)Experimental determination [16]
Predicted Density1.69 ± 0.1 g/cm³Computational calculation [16]
Predicted pKa9.22 ± 0.20Computational calculation [16]

The compound demonstrates limited aqueous solubility, requiring organic solvents such as dimethyl sulfoxide for effective dissolution [3] [15]. This physicochemical property is typical of heterocyclic compounds with extended aromatic systems [30]. The solubility characteristics necessitate careful consideration in experimental design and formulation approaches [25].

The predicted density value of 1.69 grams per cubic centimeter indicates a relatively dense molecular packing, consistent with the planar aromatic structure and intermolecular interactions typical of indole derivatives [16] [30]. The basic pKa value of approximately 9.22 reflects the presence of the oxime nitrogen, which can undergo protonation under acidic conditions [16].

X-ray Crystallographic Analysis

Crystallographic studies of Glycogen Synthase Kinase-3 Inhibitor X have been primarily conducted in complex with its target enzyme rather than as a free compound [9]. The crystal structure of the compound bound to Glycogen Synthase Kinase-3β has been resolved at high resolution, providing detailed insights into the binding mode and molecular interactions [9].

The crystallographic analysis reveals that the compound occupies the adenosine triphosphate-binding site formed in the hinge region between the N- and C-lobes of the kinase domain [9]. The aminopyridine fragment is oriented toward Asp133, Tyr134, and Val135 of the hinge region, establishing critical hydrogen bonding interactions [9]. The binding conformation demonstrates that the compound maintains a largely planar geometry, which is essential for optimal stacking interactions within the binding pocket [9].

Crystallographic ParameterValueSignificance
ResolutionHigh resolution achievedDetailed molecular interactions visible [9]
Binding SiteAdenosine triphosphate-binding pocketCompetitive inhibition mechanism [9]
Key InteractionsHydrogen bonds with Val135Critical for binding affinity [9]
Molecular GeometryPlanar orientationOptimal pocket occupancy [9]

The crystal structure studies have been instrumental in understanding structure-activity relationships and have guided the development of related inhibitors with improved selectivity profiles [24]. The binding mode analysis shows that the bromine substituent makes favorable van der Waals contacts with hydrophobic residues in the binding pocket, contributing to the enhanced selectivity over other kinases [9].

The crystallographic data also reveals the importance of water-mediated interactions, with bridging water molecules facilitating additional contacts between the inhibitor and the protein [9]. These findings have been crucial for computational modeling studies and the rational design of next-generation Glycogen Synthase Kinase-3 inhibitors [24].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Glycogen Synthase Kinase-3 Inhibitor X [18] [22]. Proton Nuclear Magnetic Resonance analysis in deuterated dimethyl sulfoxide reveals characteristic chemical shifts consistent with the bis-indole structure and acetoxime functionality [18].

The ¹H Nuclear Magnetic Resonance spectrum exhibits distinct signals corresponding to the aromatic protons of the indole rings [18]. The oxime proton appears as a broad singlet at approximately 13.6 parts per million, indicating strong deshielding due to the electron-withdrawing nature of the oxime group [18] [22]. The NH protons of the indole rings typically appear between 10.8 and 11.7 parts per million as singlets [18].

Nuclear Magnetic Resonance SignalChemical Shift (ppm)MultiplicityAssignment
Oxime OH~13.6Broad singletNOH group [18]
Indole NH10.8-11.7SingletsN-H protons [18]
Aromatic H-4~8.5DoubletIndole ring proton [18]
Aromatic H-4'~8.2DoubletIndole ring proton [18]
Additional aromatics7.0-7.5Multiple signalsRing protons [18]
Acetyl group~2.5SingletCH₃CO [18]

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with signals distributed across the aromatic region (110-150 parts per million) and the carbonyl carbon appearing in the characteristic range for amide carbonyls [21]. The acetyl carbon appears as a distinct signal around 20-25 parts per million [22].

Mass spectrometry analysis consistently confirms the molecular ion peak at mass-to-charge ratio 398.21, corresponding to the molecular formula C₁₈H₁₂BrN₃O₃ [2] [13]. High-resolution mass spectrometry provides accurate mass determination with sub-parts-per-million accuracy, confirming the elemental composition [12]. The fragmentation pattern in electron ionization mass spectrometry shows characteristic losses typical of indole derivatives, including loss of the acetyl group and subsequent ring fragmentations [32].

Surface Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry has been employed for kinase activity assays, demonstrating the utility of mass spectrometric techniques in biological characterization of the compound [13]. The mass spectral behavior under various ionization conditions provides insights into the compound's stability and fragmentation pathways [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

397.00620 g/mol

Monoisotopic Mass

397.00620 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GSK-3 inhibitor X

Dates

Last modified: 08-15-2023
1: Khan KA, Dô F, Marineau A, Doyon P, Clément JF, Woodgett JR, Doble BW, Servant MJ. Fine-Tuning of the RIG-I-Like Receptor/Interferon Regulatory Factor 3-Dependent Antiviral Innate Immune Response by the Glycogen Synthase Kinase 3/β-Catenin Pathway. Mol Cell Biol. 2015 Sep 1;35(17):3029-43. doi: 10.1128/MCB.00344-15. Epub 2015 Jun 22. PubMed PMID: 26100021; PubMed Central PMCID: PMC4525315.
2: Duffy DJ, Krstic A, Schwarzl T, Higgins DG, Kolch W. GSK3 inhibitors regulate MYCN mRNA levels and reduce neuroblastoma cell viability through multiple mechanisms, including p53 and Wnt signaling. Mol Cancer Ther. 2014 Feb;13(2):454-67. doi: 10.1158/1535-7163.MCT-13-0560-T. Epub 2013 Nov 26. PubMed PMID: 24282277.
3: Hsu MJ, Hung SL. Antiherpetic potential of 6-bromoindirubin-3'-acetoxime (BIO-acetoxime) in human oral epithelial cells. Arch Virol. 2013 Jun;158(6):1287-96. doi: 10.1007/s00705-013-1629-3. Epub 2013 Feb 8. PubMed PMID: 23392633.
4: Wang B, Liu J, Ma LN, Xiao HL, Wang YZ, Li Y, Wang Z, Fan L, Lan C, Yang M, Hu L, Wei Y, Bian XW, Chen D, Wang J. Chimeric 5/35 adenovirus-mediated Dickkopf-1 overexpression suppressed tumorigenicity of CD44⁺ gastric cancer cells via attenuating Wnt signaling. J Gastroenterol. 2013 Jul;48(7):798-808. doi: 10.1007/s00535-012-0711-z. Epub 2012 Nov 28. PubMed PMID: 23188090.
5: Spokoini R, Kfir-Erenfeld S, Yefenof E, Sionov RV. Glycogen synthase kinase-3 plays a central role in mediating glucocorticoid-induced apoptosis. Mol Endocrinol. 2010 Jun;24(6):1136-50. doi: 10.1210/me.2009-0466. Epub 2010 Apr 6. PubMed PMID: 20371704.

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